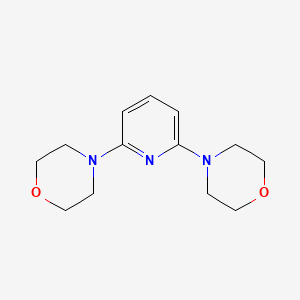

2,6-Dimorpholinopyridine

CAS No.:

Cat. No.: VC16190985

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O2 |

|---|---|

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 4-(6-morpholin-4-ylpyridin-2-yl)morpholine |

| Standard InChI | InChI=1S/C13H19N3O2/c1-2-12(15-4-8-17-9-5-15)14-13(3-1)16-6-10-18-11-7-16/h1-3H,4-11H2 |

| Standard InChI Key | IGTLWBLATPAXQS-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=CC=C2)N3CCOCC3 |

Introduction

2,6-Dimorpholinopyridine is a chemical compound characterized by its unique structure and properties. It belongs to the class of morpholine derivatives and is known for its specific empirical formula and molecular weight. The compound's CAS number is 259683-18-6, and its empirical formula is C13H20N4O2, with a molecular weight of 264.32 .

Synthesis and Applications

While specific synthesis methods for 2,6-Dimorpholinopyridine are not detailed in the available literature, morpholine derivatives generally undergo synthesis through reactions involving morpholine and various organic compounds. These derivatives are often used in pharmaceuticals and as intermediates in chemical synthesis due to their ability to form stable complexes and participate in various chemical reactions.

Safety and Handling

Safety data sheets (SDS) for 2,6-Dimorpholinopyridine are available, providing guidelines for safe handling and storage. These documents typically include information on potential hazards, first aid measures, and environmental precautions .

Market and Availability

2,6-Dimorpholinopyridine is available from various chemical suppliers, such as EvitaChem, which offers it under the product code EVT-12202259. The compound is part of the broader market for morpholine derivatives, which are used in diverse industrial and research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume